molecular formula C26H25N3O2 B2949162 1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 842956-07-4

1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2949162
CAS No.: 842956-07-4
M. Wt: 411.505
InChI Key: XWKYOYYVWAOZGC-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a methoxyphenyl substituent at the pyrrolidinone ring and a 4-methylbenzyl group attached to the benzimidazole nitrogen. The 3-methoxyphenyl group may enhance lipophilicity and influence electronic properties, while the 4-methylbenzyl substituent could modulate steric interactions in biological systems.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-10-12-19(13-11-18)16-29-24-9-4-3-8-23(24)27-26(29)20-14-25(30)28(17-20)21-6-5-7-22(15-21)31-2/h3-13,15,20H,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKYOYYVWAOZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Benzodiazole Formation: The benzodiazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes or receptors.

    Material Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The target compound’s structural analogs differ primarily in substituents on the benzimidazole and pyrrolidinone moieties. Key comparisons include:

Compound Name Substituents on Benzimidazole Substituents on Pyrrolidinone Yield (%) Melting Point (°C) Source
Target Compound 4-Methylbenzyl 3-Methoxyphenyl - - -
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) Acetohydrazide 3-Methylphenyl 65 194–195
4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (13) 3,5-Dimethylpyrazole-oxoethyl 3-Methylphenyl 53 138–139
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone 3-Methylphenoxypropyl 3-Methoxyphenyl - -
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone 4-Methoxyphenoxyethyl 3-Trifluoromethylphenyl - -

Key Observations :

  • Melting Points : Analogs with polar substituents (e.g., acetohydrazide in compound 12) exhibit higher melting points, suggesting stronger intermolecular interactions .
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

Structural and Crystallographic Insights

  • Crystallography: SHELX software () is widely used for small-molecule refinement. Analogs like compound 12 () likely adopt planar benzimidazole and puckered pyrrolidinone conformations, stabilized by hydrogen bonding.
  • Torsional Flexibility: The phenoxypropyl group in introduces rotational freedom, whereas the rigid 4-methylbenzyl group in the target compound may restrict conformational mobility.

Biological Activity

Overview of the Compound

The compound “1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one” is a complex organic molecule that incorporates a pyrrolidine ring and a benzodiazole moiety. This structural combination suggests potential pharmacological properties, particularly in the fields of neuropharmacology and medicinal chemistry.

Antimicrobial Activity

Compounds containing benzodiazole and pyrrolidine structures have been reported to exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy and methyl groups in the structure may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Anticancer Properties

Research indicates that benzodiazole derivatives can possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that certain benzodiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

CNS Activity

Compounds with similar structural features have been investigated for their central nervous system (CNS) effects. The pyrrolidine ring is known to interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. Some studies suggest that modifications to the benzodiazole moiety can enhance binding affinity to serotonin or dopamine receptors.

Analgesic Effects

There is evidence that compounds with a similar framework may exhibit analgesic properties. This is often linked to their ability to modulate pain pathways in the CNS, possibly through interactions with opioid receptors or by inhibiting inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study synthesized several benzodiazole-pyrrolidine derivatives and evaluated their antimicrobial activities against multiple pathogens. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another research effort focused on a series of benzodiazole derivatives, revealing that certain compounds could inhibit tumor growth in vitro. The lead compound reduced the viability of human cancer cell lines by over 70% at concentrations below 10 µM, suggesting significant anticancer potential.

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